
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the cyclocondensation of ethyl acetoacetate, phenylhydrazine, and acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and organic semiconductors .
Mecanismo De Acción
The mechanism of action of ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed biological effects, such as antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate
- 3,5-Diphenyl-1H-pyrazole
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of acetyl and phenyl groups in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
62538-29-8 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-3-phenyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-12(9(2)17)15-16-13(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16) |
Clave InChI |
VTFYUGRWJHZOFV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


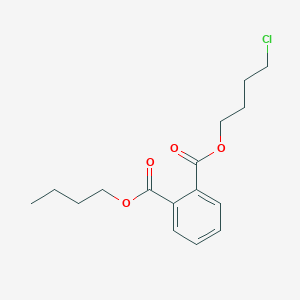

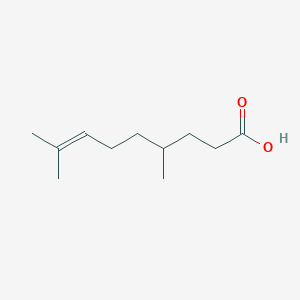
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)

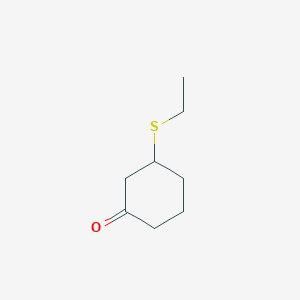
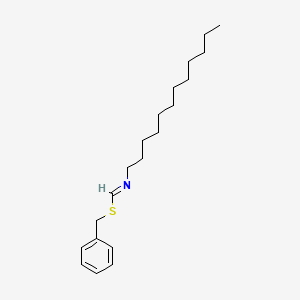
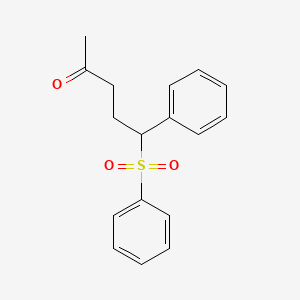
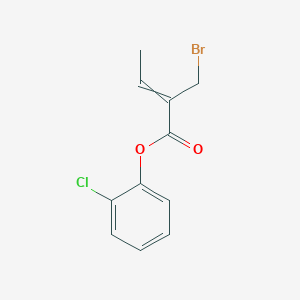
![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)
